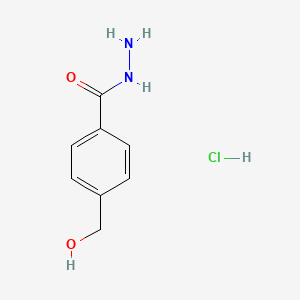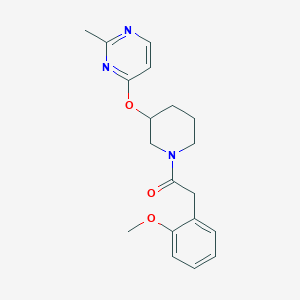
2-(2-Methoxyphenyl)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methoxyphenyl)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone is a chemical compound that belongs to the class of piperidine-based compounds. This compound has gained significant attention in scientific research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Properties
- The compound serves as a starting material or intermediate in the synthesis of complex molecules. For instance, the synthesis of antifolate properties and antiallergy activities of certain compounds involves complex chemical processes where similar molecules play crucial roles in providing the necessary structural components for the desired pharmacological effects (Degraw et al., 1992); (Walsh et al., 1989).
- Research has shown that derivatives of this compound can be used in the creation of heterocyclic compounds, which are pivotal in the development of new pharmaceuticals with potential antifungal, antibacterial, and antiviral properties (Moskvina et al., 2015).
Pharmacological Applications
- Certain derivatives synthesized from this compound exhibit promising antiallergy activity, highlighting its potential in the development of new antiallergic medications. These findings underscore the compound's role in creating molecules that could modulate immune responses, particularly in IgE-mediated allergic reactions (Walsh et al., 1989).
Materials Science and Catalysis
- The compound's derivatives are also explored for their utility in materials science, such as in the synthesis of novel catalysts for alcohol oxidation. This application is particularly relevant in the development of more efficient and selective catalytic processes, which are crucial for sustainable chemistry practices (Hazra et al., 2015).
Antimicrobial and Anti-inflammatory Applications
- Compounds synthesized from this molecule have shown antimicrobial activities against bacterial isolates and antifungal activities against saprophytic and phytopathogenic fungi. This indicates the potential of these derivatives in the development of new antimicrobial agents (Wardkhan et al., 2008).
Eigenschaften
IUPAC Name |
2-(2-methoxyphenyl)-1-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-14-20-10-9-18(21-14)25-16-7-5-11-22(13-16)19(23)12-15-6-3-4-8-17(15)24-2/h3-4,6,8-10,16H,5,7,11-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWABDGTCYJUQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)CC3=CC=CC=C3OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenyl)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(benzo[d][1,3]dioxol-5-yl)-2-(sec-butylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2414864.png)
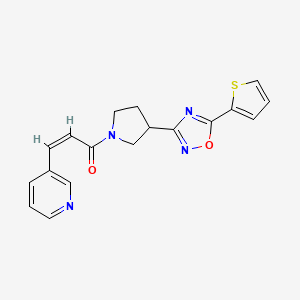
![Methyl 3-(2-bromobenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2414870.png)
![7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-5-methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2414871.png)
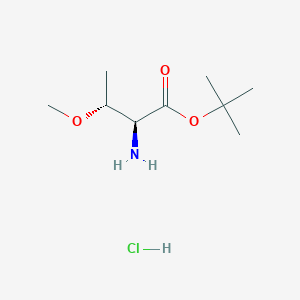
![4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-(4-phenylbutan-2-yl)benzamide](/img/structure/B2414873.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(naphthalen-1-yl)acetamide](/img/structure/B2414874.png)
![1-benzyl-N-(1-methoxypropan-2-yl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2414875.png)
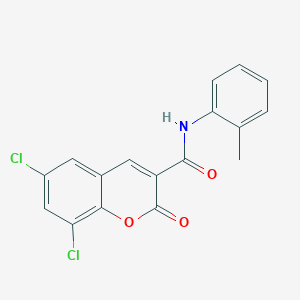
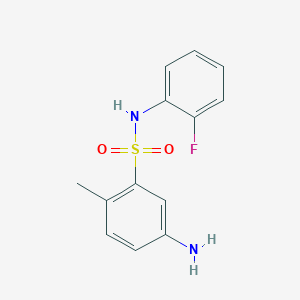
![(2Z)-2-[(4-carbamoylphenyl)imino]-N-(5-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2414882.png)
![[(9h-Fluoren-9-ylmethoxycarbonylamino)]-(4-methoxyphenyl)acetic acid](/img/structure/B2414883.png)
![2-[(4-Fluorophenyl)methyl]-4-methyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2414884.png)
